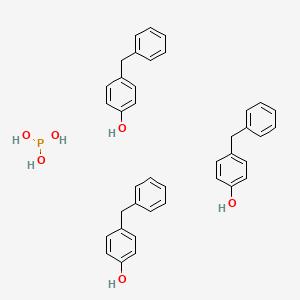

Phosphorous acid--4-benzylphenol (1/3)

Description

Phosphorous acid--4-benzylphenol (1/3) is a coordination complex comprising three molecules of 4-benzylphenol (C₁₃H₁₂O) and one molecule of phosphorous acid (H₃PO₃). The benzyl substituent on the phenol ring enhances lipophilicity, which may improve compatibility with organic matrices compared to halogenated or alkylated analogs.

Properties

CAS No. |

62577-76-8 |

|---|---|

Molecular Formula |

C39H39O6P |

Molecular Weight |

634.7 g/mol |

IUPAC Name |

4-benzylphenol;phosphorous acid |

InChI |

InChI=1S/3C13H12O.H3O3P/c3*14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;1-4(2)3/h3*1-9,14H,10H2;1-3H |

InChI Key |

ZQKHGONNKIZSJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)O.C1=CC=C(C=C1)CC2=CC=C(C=C2)O.C1=CC=C(C=C1)CC2=CC=C(C=C2)O.OP(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The closest structural analog is phosphoric acid--4-chloro-3-methylphenol (1/3) (C₂₁H₂₄Cl₃O₇P), which substitutes the benzyl group with chlorine and methyl substituents. Key differences include:

- Substituent Effects: The benzyl group in 4-benzylphenol increases steric bulk and aromaticity compared to the smaller, electronegative chloro and methyl groups. This may enhance thermal stability and solubility in nonpolar systems.

- Molecular Mass: The hypothetical molecular formula for phosphorous acid--4-benzylphenol (1/3) is C₃₉H₃₉O₆P (average mass ≈ 634.67 g/mol), significantly larger than the chloro-methyl analog (525.74 g/mol) due to the benzyl groups .

Antioxidant Properties

Phosphorous compounds like phosphites, phosphonites, and phosphines are established secondary antioxidants, decomposing hydroperoxides to disrupt radical chain reactions in polymers. Key comparisons:

- Mechanistic Efficiency: Traditional phosphites (e.g., triphenyl phosphite, C₁₈H₁₅O₃P) oxidize to pentavalent phosphates during hydroperoxide decomposition. The benzylphenol-phosphorous complex may exhibit dual functionality: phenolic groups scavenge radicals (primary antioxidant), while the phosphorous moiety decomposes hydroperoxides (secondary antioxidant) .

- Stability: Phosphines (e.g., experimental phenylphosphine derivatives) show superior efficiency but poor commercial viability due to instability. The benzylphenol complex’s aromatic structure could improve oxidative stability compared to aliphatic phosphites .

Flame Retardant Efficacy

Phosphorous-containing compounds often act as flame retardants via condensed-phase mechanisms (e.g., char formation) rather than gas-phase radical quenching. Comparisons include:

- Char Formation: Phenolic components in phosphorous acid--4-benzylphenol (1/3) may promote charring, similar to phenylphosphonic acid (C₆H₇O₃P), which forms protective char layers. This contrasts with halogenated systems that rely on radical scavenging .

- Thermal Decomposition: Unlike phenylphosphine derivatives, which release volatile phosphorus-containing byproducts, the benzylphenol complex’s bulkier structure may delay decomposition, enhancing flame-retardant efficiency at higher temperatures .

Data Tables

*Hypothetical calculation based on analogous structures.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing the synthesis of Phosphorous acid--4-benzylphenol (1/3)?

- Methodological Answer : Begin with stoichiometric control (1:3 molar ratio) under inert conditions to minimize oxidation. Use spectroscopic monitoring (e.g., in situ FTIR or <sup>31</sup>P NMR) to track reaction progress . Purification via recrystallization in polar aprotic solvents (e.g., DMSO) is critical to isolate the ternary complex. Validate purity through HPLC with a phosphate-specific detector .

Q. How can researchers characterize the structural and thermal stability of this compound?

- Methodological Answer : Combine single-crystal X-ray diffraction for precise structural elucidation with thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., 150–200°C range). Pair this with dynamic vapor sorption (DVS) to evaluate hygroscopicity, which impacts stability in ambient conditions .

Q. What are the best practices for assessing the compound’s stability under varying pH conditions?

- Methodological Answer : Design a pH-gradient experiment (pH 2–12) using buffered solutions. Monitor degradation via UV-Vis spectroscopy at 260 nm (aromatic π→π* transitions) and validate with mass spectrometry to identify breakdown products. Include kinetic studies to model half-life under physiological conditions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported catalytic activity of Phosphorous acid--4-benzylphenol complexes?

- Methodological Answer : Employ isotopic labeling (e.g., <sup>18</sup>O in phosphorous acid) to trace reaction pathways. Combine with DFT calculations to map energy barriers for proton-transfer steps. Contrast results with kinetic isotope effects (KIE) to validate proposed mechanisms .

Q. What computational approaches are suitable for modeling intermolecular interactions in this ternary system?

- Methodological Answer : Use molecular dynamics (MD) simulations with force fields parameterized for phosphonate-phenol interactions (e.g., CHARMM). Validate docking predictions with experimental crystallographic data. Apply QTAIM analysis to quantify hydrogen-bond strength and charge transfer .

Q. How should researchers address discrepancies in solubility data across studies?

- Methodological Answer : Conduct a meta-analysis of existing solubility datasets, controlling for variables like solvent polarity, temperature (±0.1°C precision), and ionic strength. Use Hansen solubility parameters (HSPs) to reconcile outliers and establish predictive models .

Q. What strategies can elucidate the role of 4-benzylphenol in modulating phosphorous acid’s redox behavior?

- Methodological Answer : Perform cyclic voltammetry (CV) under argon to isolate redox events. Compare with ESR spectroscopy to detect radical intermediates. Correlate findings with substituent effects (e.g., Hammett plots) to quantify electronic contributions .

Q. How can researchers design assays to evaluate the compound’s biological activity without commercial bias?

- Methodological Answer : Develop in-house enzymatic assays (e.g., phosphatase inhibition) using recombinant proteins. Normalize activity to known inhibitors (e.g., okadaic acid) and validate selectivity via competitive binding studies. Use cytotoxicity assays (MTT) on cell lines to rule off-target effects .

Methodological Framework Integration

- Theoretical Linkage : Ground studies in acid-base coordination theory (e.g., Hard-Soft Acid-Base principles) to explain ligand preferences .

- Data Validation : Apply Bayesian statistics to quantify uncertainty in conflicting datasets, ensuring reproducibility thresholds (e.g., p < 0.01, n ≥ 3) .

- Ethical Rigor : Pre-register experimental protocols in open-access repositories (e.g., OSF) to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.